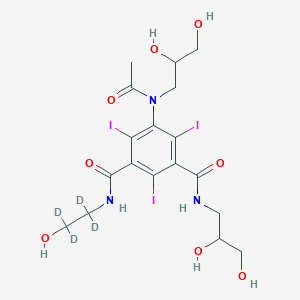
Ioxilan-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ioxilan-d4 is a deuterium-labeled version of Ioxilan, a tri-iodinated diagnostic contrast agent. It is primarily used in medical imaging procedures such as angiography, urography, and computed tomographic scans. The deuterium labeling in this compound makes it particularly useful in research applications, especially in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ioxilan-d4 involves the incorporation of deuterium atoms into the Ioxilan molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated water (D2O) in the reaction mixture, which facilitates the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired level of purity .
化学反応の分析
Types of Reactions
Ioxilan-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various iodinated oxidation products, while reduction can yield deuterated analogs with modified functional groups .
科学的研究の応用
Ioxilan-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in proteomics research to study protein interactions and dynamics.
Medicine: Utilized in medical imaging to enhance the contrast of specific tissues or organs.
Industry: Applied in the development of new diagnostic agents and imaging techniques
作用機序
The mechanism of action of Ioxilan-d4 is similar to that of Ioxilan. When injected intravascularly, this compound results in the opacification of vessels in the path of the flow of the contrast medium. This allows for radiographic visualization of the internal structures of the human body until significant hemodilution occurs. The degree of contrast enhancement is directly related to the iodine content in the administered dose .
類似化合物との比較
Similar Compounds
Iohexol: Another tri-iodinated contrast agent used in medical imaging.
Iopamidol: A nonionic, water-soluble contrast agent.
Iodixanol: A dimeric, nonionic contrast agent with lower osmolality
Uniqueness of Ioxilan-d4
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct isotopic signature that can be detected using various analytical techniques, making it an invaluable tool in proteomics and other fields of research .
特性
分子式 |
C18H24I3N3O8 |
|---|---|
分子量 |
795.1 g/mol |
IUPAC名 |
5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32)/i2D2,3D2 |
InChIキー |
UUMLTINZBQPNGF-RRVWJQJTSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CO)O)C(=O)C)I)C(=O)NCC(CO)O)I |
正規SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


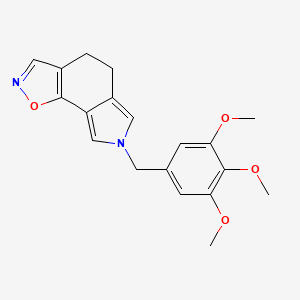
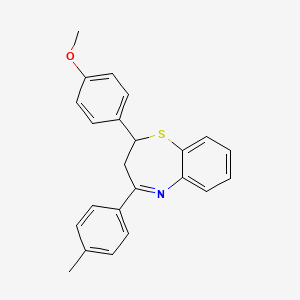
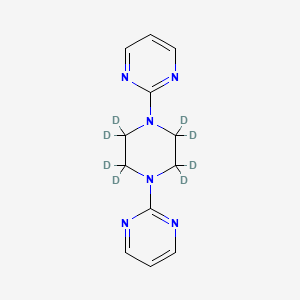
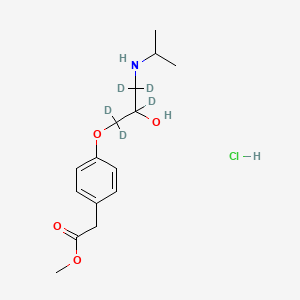
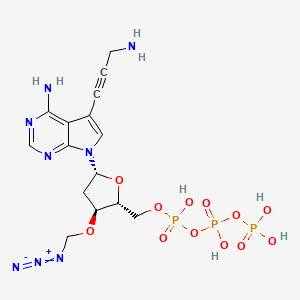
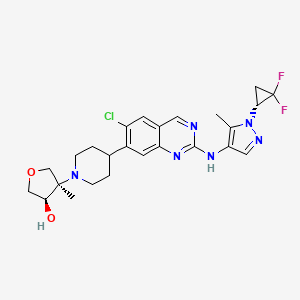
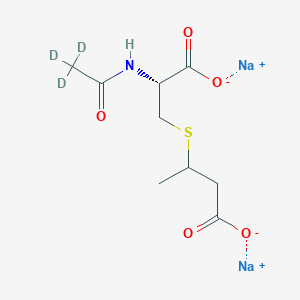
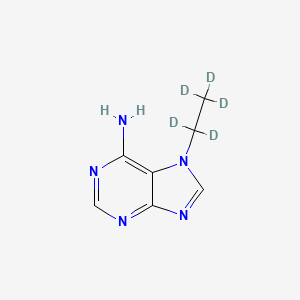
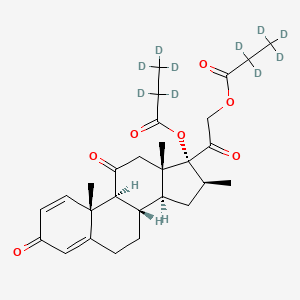
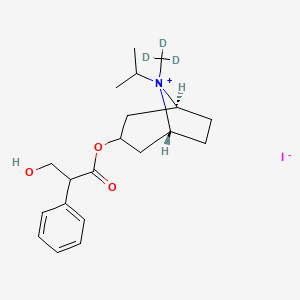
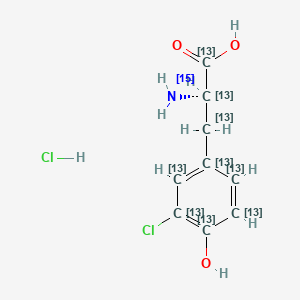
![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)
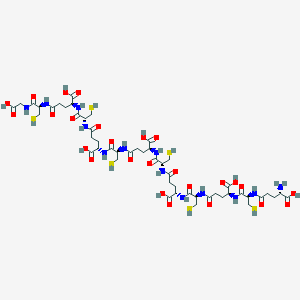
![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)
